1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
Overview
Description
This compound is commonly used in medical, environmental, and industrial research. It is known for its unique chemical properties and reactivity, making it a valuable compound for various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt typically involves the diazotization of 2-hydroxy-4-sulfonaphthylamine. The process generally includes the following steps:
Diazotization: The primary amine group of 2-hydroxy-4-sulfonaphthylamine is converted to a diazonium group using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).
Formation of Inner Salt: The diazonium salt formed is then stabilized to form the inner salt structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reagent concentrations to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can undergo azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and aminonaphthalenes.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: 2-hydroxy-4-sulfonaphthylamine.
Scientific Research Applications
1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, including substitution, coupling, and reduction reactions. These reactions are facilitated by the presence of the sulfonic acid and hydroxyl groups, which enhance the compound’s solubility and reactivity in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenediazonium, 4-sulfo-, inner salt
- 1-Naphthalenediazonium, 2-hydroxy-, inner salt
- 1-Naphthalenediazonium, 2-sulfo-, inner salt
Uniqueness
1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its reactivity and solubility. This combination of functional groups makes it particularly useful in the synthesis of azo dyes and other organic compounds. Additionally, its stability as an inner salt allows for easier handling and storage compared to other diazonium salts.
Properties
IUPAC Name |
4-diazonio-3-hydroxynaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBNGIZPPHJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061266 | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887-76-3 | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-azo-3-hydroxynaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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